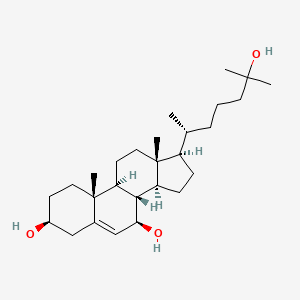

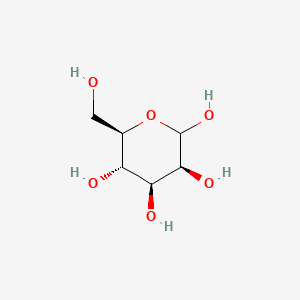

![molecular formula C19H15F4N5O2 B10772819 N-{3-[(4s,6s)-2-Amino-4-Methyl-6-(Trifluoromethyl)-5,6-Dihydro-4h-1,3-Oxazin-4-Yl]-4-Fluorophenyl}-5-Cyanopyridine-2-Carboxamide](/img/structure/B10772819.png)

N-{3-[(4s,6s)-2-Amino-4-Methyl-6-(Trifluoromethyl)-5,6-Dihydro-4h-1,3-Oxazin-4-Yl]-4-Fluorophenyl}-5-Cyanopyridine-2-Carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tirilazad is a non-glucocorticoid, 21-aminosteroid that was derived from the glucocorticoid molecule. It was developed to inhibit lipid peroxidation and has shown neuroprotective effects in experimental models of ischemic stroke, traumatic brain injury, spinal cord injury, and subarachnoid hemorrhage . The compound was optimized to remove glucocorticoid side effects while enhancing free radical scavenging properties .

Métodos De Preparación

Industrial Production Methods: Industrial production of tirilazad would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: Tirilazad primarily undergoes reactions related to its antioxidant properties. These include:

Oxidation: Tirilazad can undergo oxidation reactions, particularly in the presence of reactive oxygen species.

Reduction: The compound can also participate in reduction reactions, scavenging free radicals and reducing oxidative stress.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other reactive oxygen species.

Reduction: Reducing agents such as ascorbic acid and glutathione can be used.

Major Products: The major products formed from these reactions are typically more stable, less reactive compounds that result from the scavenging of free radicals and inhibition of lipid peroxidation.

Aplicaciones Científicas De Investigación

Tirilazad has been extensively studied for its neuroprotective properties. Some of its key applications include:

Chemistry: Used as a model compound to study antioxidant mechanisms and lipid peroxidation inhibition.

Biology: Investigated for its effects on cellular oxidative stress and membrane stabilization.

Medicine: Clinical trials have explored its potential in treating conditions such as subarachnoid hemorrhage, ischemic stroke, traumatic brain injury, and spinal cord injury

Industry: Potential applications in developing antioxidant therapies and neuroprotective agents.

Mecanismo De Acción

Tirilazad exerts its effects primarily by inhibiting iron-dependent lipid peroxidation. It intercalates into the phospholipid portion of cell membranes, stabilizing them and reducing fluidity . This action effectively terminates the lipid peroxidation chain reaction, protecting cells from oxidative damage. The compound also scavenges free radicals, further contributing to its neuroprotective properties .

Comparación Con Compuestos Similares

Tirilazad belongs to a class of compounds known as 21-aminosteroids or lazaroids. Similar compounds include:

Methylprednisolone: A glucocorticoid steroid with neuroprotective effects but with glucocorticoid side effects.

U-74389G: Another 21-aminosteroid with similar antioxidant properties.

Uniqueness: Tirilazad is unique in its ability to inhibit lipid peroxidation without the glucocorticoid side effects associated with other steroids. This makes it a promising candidate for neuroprotective therapies .

Propiedades

Fórmula molecular |

C19H15F4N5O2 |

|---|---|

Peso molecular |

421.3 g/mol |

Nombre IUPAC |

N-[3-[(4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-1,3-oxazin-4-yl]-4-fluorophenyl]-5-cyanopyridine-2-carboxamide |

InChI |

InChI=1S/C19H15F4N5O2/c1-18(7-15(19(21,22)23)30-17(25)28-18)12-6-11(3-4-13(12)20)27-16(29)14-5-2-10(8-24)9-26-14/h2-6,9,15H,7H2,1H3,(H2,25,28)(H,27,29)/t15-,18-/m0/s1 |

Clave InChI |

MELQHVBGGSKVJQ-YJBOKZPZSA-N |

SMILES isomérico |

C[C@]1(C[C@H](OC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |

SMILES canónico |

CC1(CC(OC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)C#N)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

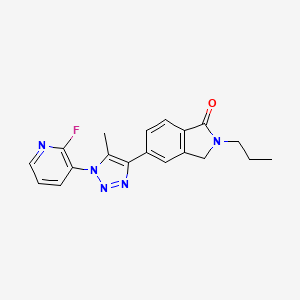

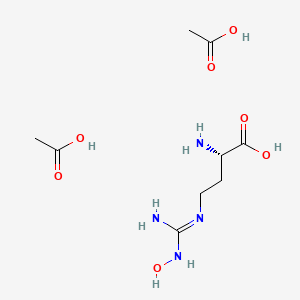

![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)

![4-[({2-[(2S)-2-methyl-4-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperazin-1-yl]pyrimidin-5-yl}oxy)methyl]pyridine-3-carbonitrile](/img/structure/B10772764.png)

![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)

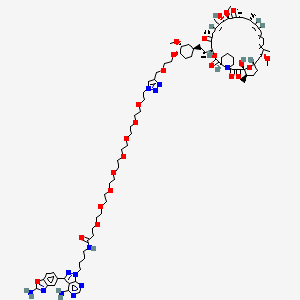

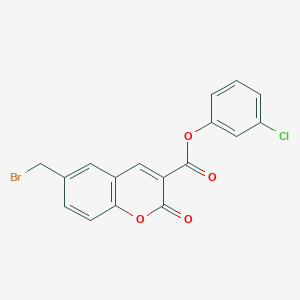

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,19R,21R,23S,24Z,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772778.png)

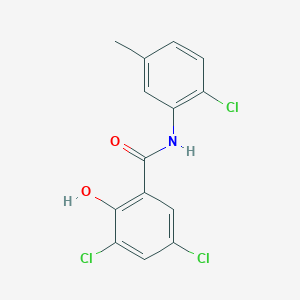

![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)

![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)

![(4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B10772820.png)